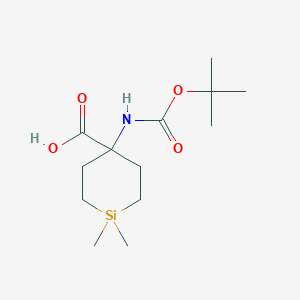

4-((Tert-butoxycarbonyl)amino)-1,1-dimethylsilinane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((Tert-butoxycarbonyl)amino)-1,1-dimethylsilinane-4-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

- AT29210 is utilized in the preparation of modified polymeric scaffolds for drug delivery. Researchers employ dendritic polyamidoamine (PAMAM) macromolecules to enhance drug delivery efficiency. By reacting AT29210 with PAMAM dendrimers, they create functionalized polymer backbones that can encapsulate and release therapeutic agents effectively .

- AT29210 serves as a building block in chemical synthesis. Its tert-butoxycarbonyl (Boc) protecting group allows controlled peptide coupling reactions. Researchers use it to create peptide sequences, link amino acids, and construct complex molecules .

- In the field of medicinal chemistry, AT29210 plays a crucial role. Scientists explore its interactions with biological targets, such as enzymes or receptors. Understanding these interactions aids in rational drug design and optimization .

- AT29210 is used in the modification of PEG molecules. PEGylation enhances the solubility, stability, and pharmacokinetics of therapeutic proteins and peptides. By attaching AT29210 to PEG chains, researchers create bioconjugates with improved properties .

- Researchers incorporate AT29210 into materials for surface modification. It can enhance biocompatibility, reduce protein fouling, and prevent nonspecific binding. Applications include coatings for medical devices, biosensors, and tissue engineering scaffolds .

- AT29210 contains a cyclohexane ring. While its primary use is not in cycloalkanes, it’s interesting to note that cycloalkanes are cyclic hydrocarbons with single bonds between carbon atoms. For example, the correct name for a related compound, 4-bromo-1,2-dimethylcyclohexane, follows the rules of giving the lowest numbers at the first point of difference .

Drug Delivery Systems (DDS) and Polymer Modification

Chemical Synthesis and Peptide Coupling

Biomedical Research and Drug Design

Polyethylene Glycol (PEG) Conjugation

Materials Science and Surface Modification

Organic Synthesis and Cycloalkane Naming

Mécanisme D'action

Mode of Action

It is known that the compound contains a tert-butoxycarbonyl (boc) group . Boc is commonly used in peptide synthesis as a protective group for the N-terminus of amino acids . It prevents unwanted side reactions during the synthesis process, allowing for more precise control over the formation of peptide bonds .

Propriétés

IUPAC Name |

1,1-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4Si/c1-12(2,3)18-11(17)14-13(10(15)16)6-8-19(4,5)9-7-13/h6-9H2,1-5H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLWGMATRUCIBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC[Si](CC1)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]silinane-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2772880.png)

![1-[(3Ar,6aS)-3a-methyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2772881.png)

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2772884.png)

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thiomorpholine](/img/structure/B2772888.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-phenylpropanenitrile](/img/structure/B2772890.png)

![Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-](/img/structure/B2772893.png)

![methyl 4-[3-(4-hydroxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2772897.png)

![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2772902.png)